molecular formula C15H14F3N3O3S B468158 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 505058-51-5

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B468158
CAS No.: 505058-51-5
M. Wt: 373.4g/mol
InChI Key: BREKNSXXOHVXCW-UHFFFAOYSA-N
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Description

2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a furan derivative and a trifluoromethyl-substituted precursor.

    Thioether Formation: The pyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Morpholinoethanone Addition: Finally, the morpholinoethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a dihydropyrimidine derivative.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure is explored for its potential anti-inflammatory, anti-cancer, and anti-viral properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage provides additional sites for binding or reactivity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-piperidinone
  • 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-pyrrolidinone

Uniqueness

Compared to similar compounds, 2-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-1-morpholinoethanone is unique due to the presence of the morpholino group. This group enhances the compound’s solubility and stability, making it more suitable for various applications in medicinal chemistry and materials science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)12-8-10(11-2-1-5-24-11)19-14(20-12)25-9-13(22)21-3-6-23-7-4-21/h1-2,5,8H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREKNSXXOHVXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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